6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Description
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core. This structure combines a bicyclic system with a seven-membered ring fused to a four-membered ring, creating a rigid scaffold that is advantageous in medicinal chemistry for conformational restriction and target binding optimization. The compound is substituted at positions 2 and 6 with a tert-butoxycarbonyl (Boc) and benzyl group, respectively, while position 8 contains a carboxylic acid moiety. Its molecular formula is C₂₀H₂₆N₂O₅, with a molecular weight of 382.43 g/mol (CAS: 1823807-74-4) .
Synthetic routes typically involve multi-step procedures, such as the reaction of intermediates with protective groups like Boc and benzyl under conditions described in (e.g., treatment with MsCl and Et₃N in CH₂Cl₂) .
Properties
IUPAC Name |
7-benzyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-12-19(13-21)11-20(10-15(19)16(22)23)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYBWRQPZUHUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- N-Boc-protected azetidine-3-one : This is a commercially available precursor that serves as the backbone for the spirocyclic ring system.
- Triethylphosphonoacetate : Used in the Horner-Wadsworth-Emmons olefination to introduce an α,β-unsaturated ester functionality.
- (Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine : Used in a [3 + 2] cycloaddition to form the spirocyclic core.
Synthetic Sequence
Horner-Wadsworth-Emmons Olefination
The reaction of N-Boc-azetidine-3-one with triethylphosphonoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C to room temperature yields an α,β-unsaturated ester intermediate with high yield (ca. 92%).[3 + 2] Cycloaddition
The α,β-unsaturated ester undergoes cycloaddition with (methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of lithium fluoride (LiF) at 60 °C overnight. This step forms the 2,6-diazaspiro[3.4]octane core bearing the benzyl substituent and ester functionality (yield ~56%).Hydrolysis and Functional Group Manipulation
The ester group can be hydrolyzed under alkaline conditions and further transformed into various derivatives, including carboxylic acids, amides, or heterocyclic substituents, depending on the desired final compound.
Detailed Experimental Procedure for Key Intermediate (Compound 3)
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Horner-Wadsworth-Emmons olefination | NaH (60% dispersion, 1.15 equiv.), triethylphosphonoacetate (1.2 equiv.), THF, 0 °C to r.t., overnight | 92% | Formation of α,β-unsaturated ester intermediate |
| [3 + 2] cycloaddition | LiF (4 equiv.), (methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.), acetonitrile, 60 °C, overnight | 56% | Formation of 2,6-diazaspiro[3.4]octane core with benzyl group |
The product is isolated as a colorless oil and used directly in subsequent steps without further purification.
Functionalization of the Core
Following the formation of the core spirocyclic intermediate, the compound can be diversified by:
- Hydrolysis of the ester to the free acid.
- Conversion to amides or other derivatives via coupling reactions.
- Introduction of heterocyclic moieties (e.g., imidazoles, oxazoles, triazoles) through cyclization reactions starting from hydrazide or propargylamide intermediates.
- Protection or substitution on the nitrogen atoms (e.g., Boc protection, mesylation).
These modifications are typically performed to optimize biological activity or physicochemical properties for drug discovery purposes.
Summary Table of Key Synthetic Parameters
| Synthetic Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Remarks |
|---|---|---|---|---|
| 1. Olefination | NaH, triethylphosphonoacetate, THF, 0 °C to r.t. | α,β-unsaturated ester | 92 | High yield, clean reaction |
| 2. Cycloaddition | LiF, (methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, MeCN, 60 °C | 2,6-diazaspiro[3.4]octane core | 56 | Moderate yield, minimal purification |
| 3. Ester hydrolysis | Alkaline hydrolysis | Carboxylic acid derivative | Variable | Enables further functionalization |
| 4. Amide formation | Coupling reagents (varied) | Amide derivatives | Variable | Diversification step |
| 5. Heterocycle formation | Hydrazine, methyl isothiocyanate, Raney Ni, or Zn(OTf)2 catalysis | Triazole, oxazole derivatives | 28–75 | Functionalization for biological activity |
Research Findings and Notes
- The synthetic route is robust and scalable, allowing multigram synthesis of the core compound.
- The use of Boc protection on nitrogen atoms stabilizes intermediates and facilitates purification.
- Benzyl substitution on the nitrogen is introduced via cycloaddition and can be selectively removed or replaced for further derivatization.
- The spirocyclic core provides a rigid scaffold favorable for biological activity.
- Functionalization at the carboxylic acid site allows the introduction of diverse substituents, including heterocycles, which can modulate biological properties.
- The methodology avoids extensive chromatographic purification, enhancing synthetic efficiency.
- This compound and its derivatives have been used as building blocks in the synthesis of potent antitubercular agents and other biologically active molecules.
Chemical Reactions Analysis
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to each reaction.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 346.43 g/mol. The presence of the tert-butoxycarbonyl (Boc) group provides protection for amine functionalities, which is crucial in synthetic pathways involving amines. This structural feature enhances its utility in various chemical reactions, including peptide synthesis and other organic transformations.
Synthetic Applications
- Peptide Synthesis :
- The compound can be utilized as a precursor in the synthesis of dipeptides and other peptide derivatives. The Boc group allows for selective deprotection, facilitating the incorporation of amino acids into peptide chains.
- Drug Development :
- Compounds with similar diazaspiro frameworks have shown promise in medicinal chemistry due to their potential biological activities. While specific activities for this compound are not extensively documented, related compounds have been explored for their interactions with biological targets, which may include enzyme inhibition or receptor modulation .
Biological Studies
Research indicates that compounds within the diazaspiro family exhibit various biological activities, including anti-inflammatory and analgesic effects. Interaction studies involving 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can help elucidate its potential roles in drug design and development. Such studies typically focus on:
- Reactivity with Biological Targets : Understanding how this compound interacts at the molecular level with proteins or enzymes could reveal its therapeutic potential.
- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity can guide further development of more potent derivatives .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Benzyl-2,6-diazaspiro[3.4]octane | Lacks the Boc group | Simpler structure with less steric hindrance |
| 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane | Contains a methylcarbamoyl group | Enhanced solubility and potential biological activity |
| 6-Benzyl-2-(phenylthio)-2,6-diazaspiro[3.4]octane | Substituted with phenylthio group | Potentially different reactivity profiles |
This table highlights how the presence of the Boc group and the spirocyclic structure may influence the reactivity and biological activity compared to other related compounds.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and Boc-protected amine can interact with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Physicochemical and Reactivity Differences
Protecting Groups: Boc vs. Fmoc: The Boc group (tert-butoxycarbonyl) is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas the Fmoc group (fluorenylmethyloxycarbonyl) is base-labile (e.g., piperidine). This distinction makes the Fmoc derivative (CAS: 2763755-74-2) more suitable for solid-phase peptide synthesis . Benzyl vs.
Carboxylic Acid Derivatives :
- The 8-carboxylic acid moiety can be esterified or amidated for prodrug strategies. For example, the hydroxymethyl variant (CAS: 300360-13-8) allows further functionalization, such as phosphorylation or glycosylation .
Spiro Core Rigidity :
- Compounds with bulkier substituents (e.g., 2-phenyl in SLS102) exhibit increased steric hindrance, reducing rotational freedom and enhancing selectivity in target binding .
Research Findings and Challenges
- Synthetic Challenges : Steric hindrance at the spiro core complicates functionalization, requiring optimized conditions (e.g., low-temperature MsCl addition in ) .
- Stability Issues : Boc-protected derivatives may decompose under prolonged acidic storage, whereas Fmoc derivatives are light-sensitive .
- Biological Efficacy : The benzyl/Boc variant (CAS: 1823807-74-4) demonstrated moderate activity in preliminary screens but was discontinued due to toxicity concerns .
Biological Activity
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid (CAS Number: 1823807-74-4) is a complex organic compound notable for its unique spirocyclic structure. With the molecular formula C19H26N2O4 and a molecular weight of 346.43 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The compound features a diazaspiro framework, which is a characteristic of several biologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing the compound's utility in synthetic chemistry and biological applications. The structural complexity contributes to its diverse reactivity profiles and potential interactions with biological targets.
Interaction Studies
Research on the interactions of this compound with biological targets is essential for elucidating its pharmacological potential. Studies typically focus on:
- Reactivity with Enzymes : Investigating how the compound interacts with specific enzymes can reveal its potential as a drug candidate.
- Binding Affinity : Understanding binding interactions with receptors or DNA can provide insights into its mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Benzyl-2,6-diazaspiro[3.4]octane | Lacks the Boc group | Simpler structure, less steric hindrance |
| 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane | Contains a methylcarbamoyl group | Enhanced solubility and potential biological activity |
| 6-Benzyl-2-(phenylthio)-2,6-diazaspiro[3.4]octane | Substituted with phenylthio group | Potentially different reactivity profiles |
This table illustrates how the presence of the Boc group in this compound may influence its reactivity and biological activity compared to other compounds.
Case Studies and Research Findings
- Cytotoxicity Studies : Preliminary studies suggest that diazaspiro compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs similar to this compound have been tested using assays like MTT or AlamarBlue to determine their effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Metal Ion Interaction : Some studies indicate that diazaspiro compounds may enhance their cytotoxic effects through interaction with metal ions such as Cu²⁺ or Mg²⁺, which could facilitate DNA binding and subsequent cytotoxicity.
- Synthesis and Modification : Research has also focused on synthesizing modified versions of diazaspiro compounds to improve their solubility and bioactivity. For example, substituting different functional groups can lead to variations in activity profiles.
Q & A
Basic: What are the recommended storage conditions for this compound to ensure stability during experimental use?
The compound should be stored at 2–8°C in a light-protected container under inert gas (e.g., nitrogen) to prevent degradation. This minimizes risks of hydrolysis, oxidation, or thermal instability, particularly for the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions and elevated temperatures .
Advanced: How can rotational isomerism observed in NMR spectra of derivatives be resolved or accounted for in structural analysis?
Rotational isomers (e.g., in compounds like 6-Benzyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane ) arise from restricted rotation around amide bonds or spirocyclic systems. To address this:
- Use variable-temperature NMR to coalesce signals and estimate energy barriers.
- Employ dynamic NMR simulations or density functional theory (DFT) to model rotational states.
- Validate with HRMS and X-ray crystallography to confirm the dominant conformation .
Basic: What synthetic strategies are effective for introducing substituents at the 8-position of the 2,6-diazaspiro[3.4]octane core?
The 8-position can be functionalized via:
- Nucleophilic substitution using pre-functionalized intermediates (e.g., triazole or oxadiazole precursors).
- Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl groups).
- Condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
For example, derivatives like Compound 21 (43% yield) and Compound 24 (48% yield) were synthesized via general Procedure B, involving coupling of pre-functionalized heterocycles .
Advanced: What methodological challenges arise in optimizing synthetic yields for spirocyclic derivatives, and how can they be mitigated?
Key challenges include:
- Steric hindrance from the spirocyclic structure, slowing reaction kinetics.
- Competing side reactions (e.g., Boc deprotection under basic/acidic conditions).
Solutions : - Use high-dilution conditions to favor intramolecular cyclization.
- Optimize protecting groups (e.g., Boc for amine protection) and employ orthogonal protection strategies.
- Screen catalysts (e.g., Pd-based for cross-couplings) and reaction temperatures to improve efficiency .
Basic: Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?
- 1H/13C NMR : Identifies rotational isomers and confirms substitution patterns (e.g., spirocyclic protons at δ 3.5–4.5 ppm).
- HRMS (ESI) : Validates molecular weight accuracy (e.g., [M+H]+ within 1 ppm error).
- Melting Point Analysis : Assesses purity (e.g., Compound 21: 168–170°C).
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches for Boc at ~1700 cm⁻¹) .
Advanced: How does substituent variation at the 8-position influence antitubercular activity in lead optimization?
Derivatives with 5-nitro-2-furoyl and triazole/oxadiazole groups (e.g., Compounds 21–24) show enhanced activity against Mycobacterium tuberculosis. Key factors:
- Electron-withdrawing groups (e.g., nitro) improve membrane penetration.
- Heterocyclic moieties (e.g., triazole) enhance target binding via hydrogen bonding.
- LogP optimization balances solubility and cellular uptake. For example, Compound 27 (63% yield) with a methylsulfonyl group exhibited improved pharmacokinetic properties .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can computational methods aid in predicting the reactivity of the spirocyclic core during derivatization?
- Molecular Docking : Models interactions with biological targets (e.g., mycobacterial enzymes).
- DFT Calculations : Predicts regioselectivity in electrophilic substitutions (e.g., Fukui indices).
- MD Simulations : Evaluates conformational stability of derivatives in aqueous environments.
These tools reduce experimental trial-and-error in lead optimization .
Basic: What are the typical steps for Boc deprotection in downstream functionalization?
- Acidic Conditions : Use TFA (trifluoroacetic acid) or HCl in dioxane (e.g., 4M HCl) to cleave the Boc group.
- Work-Up : Neutralize with aqueous NaHCO3, extract with DCM, and purify via column chromatography.
This step is critical for generating free amines for further coupling reactions .
Advanced: What strategies address discrepancies between theoretical and experimental spectroscopic data during structural validation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
